Cas no 704916-75-6 ((3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid)

(3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid
-
(3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1666449-5.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
704916-75-6 | 95% | 5g |
$2152.0 | 2023-06-04 | |
Enamine | EN300-1666449-0.1g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
704916-75-6 | 95% | 0.1g |
$257.0 | 2023-06-04 | |
Enamine | EN300-1666449-10.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
704916-75-6 | 95% | 10g |
$3191.0 | 2023-06-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2451-500MG |
(3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid |
704916-75-6 | 95% | 500MG |
¥ 2,857.00 | 2023-03-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2451-5G |
(3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid |
704916-75-6 | 95% | 5g |
¥ 12,850.00 | 2023-03-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2451-1G |
(3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid |
704916-75-6 | 95% | 1g |
¥ 4,283.00 | 2023-03-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2451-10G |
(3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid |
704916-75-6 | 95% | 10g |
¥ 21,417.00 | 2023-03-13 | |
Chemenu | CM451361-250mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
704916-75-6 | 95%+ | 250mg |
$353 | 2024-07-24 | |
Chemenu | CM451361-100mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
704916-75-6 | 95%+ | 100mg |
$256 | 2024-07-24 | |
1PlusChem | 1P01DX2S-2.5g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
704916-75-6 | 95% | 2.5g |
$1859.00 | 2024-04-21 |
(3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
(3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acidに関する追加情報
Introduction to (3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic Acid (CAS No. 704916-75-6)
(3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology due to its unique structural properties and potential applications. This compound, identified by the CAS number 704916-75-6, is a derivative of butanoic acid featuring a chiral center at the third carbon atom, which makes it an interesting candidate for the development of enantioselective drugs and chiral catalysts.
The presence of a tert-butoxycarbonylamino group in the molecule enhances its stability and reactivity, making it a valuable intermediate in peptide synthesis and other organic transformations. The cyclohexyl substituent at the fourth carbon provides steric hindrance, which can influence the compound's solubility and bioavailability, making it a key factor in drug design and formulation.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The enantiomeric purity of (3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid is crucial for its application in these processes. Studies have shown that chiral compounds derived from butanoic acid can exhibit high selectivity in catalytic reactions, which is essential for producing optically active pharmaceuticals with minimal racemization.
One of the most compelling aspects of this compound is its potential use in the synthesis of peptide mimetics. The tert-butoxycarbonylamino group serves as a protecting group for amino acids, allowing for controlled peptide bond formation. This property makes it particularly useful in solid-phase peptide synthesis (SPPS), where sequential addition of amino acids is required to build complex peptide structures. The cyclohexyl moiety also contributes to the overall stability of the peptide backbone, enhancing the compound's utility in this context.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of (3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid with various biological targets. These studies have revealed that the compound can interact with enzymes and receptors in a highly specific manner, suggesting its potential as a lead compound for drug discovery. For instance, modifications to the cyclohexyl substituent have been shown to alter binding affinities, providing insights into structure-activity relationships (SAR) that can guide further optimization.
The pharmaceutical industry has been particularly interested in chiral compounds due to their improved pharmacological profiles compared to their racemic counterparts. Enantiomerically pure drugs often exhibit higher efficacy and lower toxicity, making them more desirable for clinical use. The synthesis of enantiomerically pure forms of (3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid has therefore become a focus of research efforts. Techniques such as chiral resolution and asymmetric hydrogenation have been employed to achieve high enantiomeric purity, which is critical for pharmaceutical applications.
In addition to its role in drug development, this compound has potential applications in materials science and industrial chemistry. The unique combination of functional groups makes it a versatile building block for synthesizing more complex molecules. For example, derivatives of this compound have been explored as precursors for polymers and coatings that exhibit enhanced mechanical properties and chemical resistance.
The environmental impact of chemical synthesis is also an important consideration when evaluating compounds like (3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that utilize this compound as an intermediate have shown promise in achieving these goals, aligning with broader sustainability initiatives in the chemical industry.
In conclusion, (3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid (CAS No. 704916-75-6) is a multifaceted compound with significant potential in pharmaceuticals, biotechnology, and materials science. Its unique structural features make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
704916-75-6 ((3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid) 関連製品
- 1858251-81-6(N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine)
- 60129-38-6(5,5'-Dithiobis(2-nitrobenzoic Acid Succinimidyl) Ester)
- 443683-76-9(Alisol F 24-acetate)
- 775351-56-9(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 2138132-55-3(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl fluoride)
- 2229300-71-2(Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate)
- 2172455-13-7(5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid)
- 2171593-93-2(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazol-3-ylformamido}-5-methylhexanoic acid)
- 1805454-92-5(4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride)
- 887375-37-3(4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol)
